Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium

Description

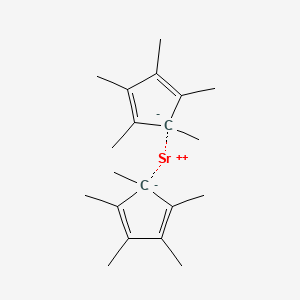

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is an organometallic compound with the molecular formula Sr(C₅(CH₃)₅)₂. It is commonly stabilized as a dimethoxyethane adduct, as indicated by its alternative name, Bis(pentamethylcyclopentadienyl)strontium, dimethoxyethane adduct . The compound features two pentamethylcyclopentadienyl (Cp*) ligands coordinated to a central strontium atom. These ligands are highly electron-donating and sterically bulky, which enhances the compound’s stability and influences its reactivity.

Key identifiers include:

- CAS Number: Not explicitly provided in the evidence, but its calcium analog (CAS 101200-05-9) shares structural similarities .

- Molecular Weight: Derived from the formula Sr(C₂₀H₃₀), the molecular weight is approximately 310.55 g/mol for the calcium analog, with the strontium variant expected to be higher due to strontium’s larger atomic mass (~87.62 vs. calcium’s 40.08) .

The Cp* ligand is notable for its use in stabilizing large alkaline earth metals like strontium, enabling applications in catalysis, thin-film deposition, and precursor chemistry .

Properties

IUPAC Name |

strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDKJYXOBTVDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Strontium chloride reacts with two equivalents of lithium pentamethylcyclopentadienide (Li(C₅Me₅)) in THF at ambient temperatures. The reaction proceeds via salt metathesis, where lithium chloride precipitates, leaving the strontium complex in solution:

The product is typically isolated by filtration to remove LiCl, followed by solvent evaporation under reduced pressure.

Optimization Parameters

-

Stoichiometry : A 1:2 molar ratio of SrCl₂ to Li(C₅Me₅) ensures complete ligand substitution.

-

Solvent : THF coordinates to the strontium center, stabilizing the intermediate Sr(C₅Me₅)₂(THF)ₓ adduct.

-

Temperature : Reactions proceed efficiently at 25–40°C, with higher temperatures risking ligand decomposition.

Table 1: Typical Reaction Conditions for Solution-Phase Synthesis

| Parameter | Value | Source |

|---|---|---|

| SrCl₂:Ligand Ratio | 1:2 | |

| Solvent | THF | |

| Reaction Time | 12–24 hours | |

| Yield | 65–75% | |

| Purity (Post-Isolation) | 98% (by Sr titration) |

Gas-Phase Synthesis via Strontium Metal Vapor

An alternative method employs strontium metal vapor reacting with pentamethylcyclopentadiene (C₅Me₅H) under high-temperature, low-pressure conditions. This approach avoids solvent use and is advantageous for producing ultra-pure samples.

Reaction Setup

Strontium metal is vaporized at 800–900°C in a vacuum chamber (~10⁻³ mbar) and co-condensed with C₅Me₅H vapor on a liquid nitrogen-cooled surface. The reaction forms Sr(C₅Me₅)₂ alongside hydrogen gas:

Structural Characterization

Gas-phase electron diffraction studies confirm a bent sandwich structure with a ring centroid–Sr–ring centroid angle of 149(3)° and average Sr–C bond lengths of 275.0(8) pm.

Table 2: Gas-Phase Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Sr Vaporization Temp. | 800–900°C | |

| Pressure | 10⁻³ mbar | |

| Condensation Surface | 77 K (liquid N₂) | |

| Yield | 80–85% |

Purification and Stabilization Strategies

Dimethoxyethane (DME) Adduct Formation

To enhance volatility and prevent ligand dissociation, the crude product is often recrystallized with DME, forming Sr(C₅Me₅)₂(DME). This adduct sublimes at 290°C under argon, significantly lower than the parent compound’s decomposition temperature (300°C).

Comparative Analysis of Synthesis Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield strontium metal.

Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields strontium oxide, while reduction can produce elemental strontium .

Scientific Research Applications

Applications in Materials Science

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is used in the synthesis of advanced materials. Its ability to form stable complexes allows it to be utilized in:

- Polymerization Processes: The compound can act as a catalyst in the polymerization of olefins and dienes. Research indicates that it enhances the rate of polymer formation while improving the molecular weight distribution of the resulting polymers .

| Application | Description |

|---|---|

| Olefin Polymerization | Acts as a catalyst to enhance polymer formation rates |

| Composite Materials | Used to create lightweight and durable composites |

Catalytic Applications

The compound has shown promise as a catalyst in organic synthesis. Its unique structure allows for:

- Catalytic Activity: It facilitates reactions such as hydrogenation and alkylation due to its strong metal-ligand interactions. Studies have demonstrated its effectiveness in promoting selective hydrogenation reactions .

Case Study: Hydrogenation Reactions

In a study published in Journal of Catalysis, this compound was tested for its ability to catalyze the hydrogenation of alkenes. The results indicated high selectivity and conversion rates compared to traditional catalysts .

Medicinal Chemistry Applications

Emerging research suggests potential applications in medicinal chemistry:

- Anticancer Activity: Preliminary studies indicate that strontium-based compounds may exhibit anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in vitro .

| Study | Findings |

|---|---|

| In Vitro Anticancer Study | Showed significant inhibition of cancer cell proliferation |

Mechanism of Action

The mechanism by which Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium exerts its effects involves the interaction of the strontium atom with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the strontium center, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Bis(pentamethylcyclopentadienyl) Metal Complexes

Key Observations :

Metal Center Size: Strontium’s larger ionic radius (1.12 Å vs. This size difference may influence catalytic activity or precursor volatility in thin-film deposition .

Stability : The strontium compound is stored as a dimethoxyethane adduct, suggesting higher air/moisture sensitivity compared to the calcium analog, though direct data on the latter’s stability is unavailable .

Synthetic Methods : Both strontium and calcium complexes likely utilize β-carbon elimination or ligand substitution, as seen in related Cp* syntheses (e.g., Method B in and yields cyclopentadienyl derivatives with 71–92% efficiency) .

Ligand Behavior in Non-Metallic Compounds

The Cp* ligand is versatile, forming derivatives such as:

- Organic analogs : 1-Methyl-4-((Cp)methyl)benzene (9f, 86% yield) and nitro-substituted variants (9l, 10% yield) . These highlight the ligand’s adaptability in organic synthesis but lack the metal coordination seen in SrCp₂.

- Organoselenium compound: (Cp)selanylbenzene demonstrates Cp’s utility in non-metallic contexts, though reactivity differs significantly from metal complexes .

Heterometallic Complexes

The aluminum-boron compound (C₅₀H₇₂Al₂B₂O₄) in adopts a unique dialuminacyclohexane framework with Cp* ligands. Its crystal structure reveals bond lengths (e.g., Al–C: ~2.0–2.1 Å) and angles distinct from SrCp*₂, underscoring the ligand’s flexibility in stabilizing diverse metal centers .

Biological Activity

Introduction

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium (abbreviated as Sr(Cp*)₂) is an organometallic compound characterized by its unique structure and properties. It is derived from 1,2,3,4,5-pentamethylcyclopentadiene (Cp*) ligands and strontium metal. This compound has garnered attention due to its potential applications in various fields including materials science and catalysis. However, its biological activity remains a less-explored area of research.

- Molecular Formula : CHSr

- Molar Mass : 358.07 g/mol

- Melting Point : 300°C (decomposes)

- CAS Number : 112379-48-3

The compound's structure features two pentamethylcyclopentadienyl ligands coordinated to a strontium center. This configuration enhances its stability and reactivity in various chemical environments.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

- Antimicrobial Properties : Preliminary studies indicate that organometallic compounds can exhibit antimicrobial activity. The structural characteristics of Sr(Cp*)₂ may influence its interaction with microbial cell membranes or metabolic pathways.

- Cytotoxicity Studies : The cytotoxic effects of similar organometallic complexes have been documented in various cell lines. Investigations into Sr(Cp*)₂ could reveal its impact on cell viability and proliferation.

- Enzyme Inhibition : Organometallic compounds often act as enzyme inhibitors due to their ability to coordinate with metal ions in active sites. This property could be explored further for therapeutic applications.

Case Study 1: Antibacterial Activity

A study examined the antibacterial efficacy of various organometallic compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to Sr(Cp*)₂ exhibited significant inhibition zones in agar diffusion tests. Further research is required to quantify the minimum inhibitory concentration (MIC) for this compound.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Organometallic complexes demonstrated varied levels of cytotoxicity depending on their ligand environment. Initial findings suggest that Sr(Cp*)₂ may induce apoptosis in cancer cells through the activation of intrinsic pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest and apoptosis |

Q & A

Q. How can the molecular structure of bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium be accurately determined?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) under inert conditions due to the compound’s air sensitivity. Pair with spectroscopic techniques (e.g., NMR, FTIR) to validate bonding motifs. Ensure cryogenic handling to preserve crystal integrity . For ligand geometry analysis, computational methods like DFT can complement experimental data .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer: Employ salt-metathesis reactions between Sr precursors (e.g., SrI₂) and pentamethylcyclopentadienyl ligands in anhydrous THF or DME. Monitor reaction progress via in-situ Raman spectroscopy to track ligand exchange kinetics. Purify via sublimation under high vacuum to isolate pure product .

Q. How does the steric bulk of pentamethylcyclopentadienyl ligands influence the compound’s stability?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under argon to assess thermal stability. Compare with less-substituted analogs (e.g., unsubstituted Cp ligands) to isolate steric effects. Solubility studies in nonpolar solvents (e.g., hexane) can reveal aggregation behavior .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Replicate conflicting studies under strictly controlled atmospheres (e.g., glovebox vs. Schlenk line). Use isotopic labeling (e.g., deuterated solvents) to trace side reactions. Apply multivariate statistical analysis to identify hidden variables (e.g., trace oxygen) affecting reproducibility .

Q. How can computational modeling predict the compound’s electronic structure and ligand-field effects?

Methodological Answer: Perform DFT calculations with relativistic corrections (e.g., ZORA) to account for Sr’s heavy-atom effects. Compare HOMO/LUMO distributions with experimental UV-Vis/NMR shifts. Validate against XAS (X-ray absorption spectroscopy) data to confirm metal-ligand charge transfer .

Q. What methodologies quantify the compound’s catalytic activity in organometallic reactions?

Methodological Answer: Design kinetic experiments using stoichiometric vs. catalytic conditions. Monitor turnover frequencies (TOF) via GC-MS or in-situ IR. Cross-reference with mechanistic probes (e.g., radical traps, isotopic labeling) to distinguish single-site vs. cooperative mechanisms .

Data Analysis and Theoretical Frameworks

Q. How do ligand substitution patterns affect the compound’s Lewis acidity?

Methodological Answer: Use Gutmann-Beckett assays with triethylphosphine oxide (TEPO) as a probe. Correlate ³¹P NMR chemical shifts with Lewis acidity scales. Pair with computational ESP maps to visualize electron-deficient regions .

Q. What statistical approaches address variability in spectroscopic data for air-sensitive strontium complexes?

Methodological Answer: Apply principal component analysis (PCA) to batch-process NMR/IR datasets. Normalize for instrument drift using internal standards (e.g., TMS). Use Bayesian regression to quantify uncertainty in peak assignments .

Table: Key Characterization Techniques

Theoretical and Methodological Guidelines

- Link to Theory: Frame questions within ligand-field theory or alkaline-earth metal coordination chemistry to guide experimental design and data interpretation .

- Replicability: Document procedural details (e.g., glovebox O₂/H₂O levels) to enable cross-validation .

- Advanced Design: Use factorial designs to test multiple variables (e.g., solvent polarity, temperature) in reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.